molecular formula C13H11ClFNO B13975729 3-Chloro-4-[(4-fluorobenzyl)oxy]aniline CAS No. 202197-27-1

3-Chloro-4-[(4-fluorobenzyl)oxy]aniline

Katalognummer: B13975729
CAS-Nummer: 202197-27-1
Molekulargewicht: 251.68 g/mol
InChI-Schlüssel: VQCZIZIHGIJMII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(4-fluorobenzyl)oxy]aniline typically involves the reaction of 3-chloroaniline with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

3-chloroaniline+4-fluorobenzyl chlorideK2CO3,DMF,heatThis compound\text{3-chloroaniline} + \text{4-fluorobenzyl chloride} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{heat}} \text{this compound} 3-chloroaniline+4-fluorobenzyl chlorideK2​CO3​,DMF,heat​this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-4-[(4-fluorobenzyl)oxy]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

3-Chloro-4-[(4-fluorobenzyl)oxy]aniline is widely used in scientific research, particularly in the fields of:

Wirkmechanismus

The mechanism of action of 3-Chloro-4-[(4-fluorobenzyl)oxy]aniline involves its interaction with specific molecular targets, such as tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these kinases, the compound can effectively disrupt abnormal cell growth, making it useful in cancer therapy .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Chloro-4-[(4-fluorobenzyl)oxy]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorinated benzyl group enhances its stability and binding affinity to molecular targets, making it a valuable intermediate in pharmaceutical synthesis .

Eigenschaften

CAS-Nummer

202197-27-1

Molekularformel

C13H11ClFNO

Molekulargewicht

251.68 g/mol

IUPAC-Name

3-chloro-4-[(4-fluorophenyl)methoxy]aniline

InChI

InChI=1S/C13H11ClFNO/c14-12-7-11(16)5-6-13(12)17-8-9-1-3-10(15)4-2-9/h1-7H,8,16H2

InChI-Schlüssel

VQCZIZIHGIJMII-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)N)Cl)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.